molecular formula C14H8ClN3O6 B14582480 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene CAS No. 61599-70-0

2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene

Cat. No.: B14582480
CAS No.: 61599-70-0
M. Wt: 349.68 g/mol
InChI Key: SSHFAPSAKDWQOY-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene is an organic compound with the molecular formula C14H8ClN3O6 and a molecular weight of 349.689 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethenyl linkage, which is further connected to a trinitrobenzene ring. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form 4-chlorophenyl nitroethene. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product

Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene is primarily used in scientific research due to its unique chemical properties. It is utilized in:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups and ethenyl linkage. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways are not well-defined, but the compound’s reactivity suggests potential interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene include:

Properties

CAS No.

61599-70-0

Molecular Formula

C14H8ClN3O6

Molecular Weight

349.68 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethenyl]-1,3,5-trinitrobenzene

InChI

InChI=1S/C14H8ClN3O6/c15-10-4-1-9(2-5-10)3-6-12-13(17(21)22)7-11(16(19)20)8-14(12)18(23)24/h1-8H

InChI Key

SSHFAPSAKDWQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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